molecular formula C19H22N4O2S B2629597 methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate CAS No. 1105238-22-9

methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate

Cat. No.: B2629597
CAS No.: 1105238-22-9
M. Wt: 370.47
InChI Key: XKPCZBRVJPNOLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a compound of this invention is prepared by dissolving the free acid in an appropriate organic solvent, preferably tetrahydrofuran (THF) or ethanol/IMS (Industrial Methylated Spirit), filtering the resultant mixture to remove contaminants, then adding this solution to a solution of two or more equivalents of ethanolamine in an organic solvent .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Reactions : Research on compounds similar to methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate has revealed various synthesis techniques. For instance, Sayed et al. (1993) describe the synthesis of pyridazinones, a related compound class, demonstrating different products based on the solvent used (Sayed et al., 1993). Additionally, Matiichuk et al. (2008) discussed the molecular design of pyrazolo[3,4-d]pyridazines, providing insights into the synthesis and potential modifications of related compounds (Matiichuk et al., 2008).

Biological and Medicinal Research

  • Cytotoxicity and Antimicrobial Activity : Purohit et al. (2011) explored the cytotoxicity of bis-pyrazoles derived from similar structures, indicating their potential in cancer research (Purohit et al., 2011). Research by Hafez et al. (2016) on pyrazole derivatives with oxa/thiadiazolyl moieties, closely related to the chemical structure , revealed notable antimicrobial and anticancer activities (Hafez et al., 2016).

Chemical Applications

  • Polymerization and Material Science : Benade et al. (2011) reported on vinyl-addition polymerization catalyzed by pyrazole-based complexes, suggesting potential material science applications for similar compounds (Benade et al., 2011).
  • Corrosion Inhibition : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds for their potential as corrosion inhibitors (Wang et al., 2006).

Textile Industry Applications

  • Use in Dye Synthesis : Deeb et al. (2014) synthesized disperse dyes derived from pyrazolo[3,4-c]pyridazine, which could be analogous to applications for the chemical , particularly in textile coloring (Deeb et al., 2014).

Properties

IUPAC Name

methyl 2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-6-16(19(24)25-5)26-18-17-15(13(4)21-22-18)10-20-23(17)14-8-7-11(2)12(3)9-14/h7-10,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPCZBRVJPNOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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